5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile
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Overview
Description
5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 6-chloro-2-oxo-1H-quinoline-3-carbaldehyde with an appropriate amine, followed by cyclization and further functional group modifications . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as tetrabutylammonium chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves replacing a chlorine atom with other substituents to create derivatives with different biological activities.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different substituents .
Scientific Research Applications
5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the biological context and the specific derivatives used .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known quinoline derivative with antimicrobial activity.
Moxifloxacin: Another quinoline derivative used as an antibiotic.
Uniqueness
What sets 5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for diverse modifications, making it a versatile compound in research and development .
Properties
Molecular Formula |
C18H15ClN4O2 |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile |
InChI |
InChI=1S/C18H15ClN4O2/c1-10(21-16-6-4-13(9-20)23(2)18(16)25)14-8-11-7-12(19)3-5-15(11)22-17(14)24/h3-8,10,21H,1-2H3,(H,22,24) |
InChI Key |
NEQYWYXGTJDAKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N |
Origin of Product |
United States |
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